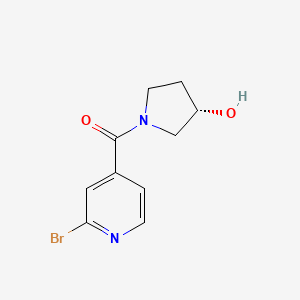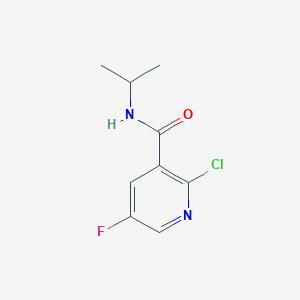
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 3-position of the pyridine ring, along with a piperidin-4-ol moiety. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol typically involves the following steps:
Fluorination of Pyridine: The initial step involves the fluorination of pyridine using reagents such as complex AlF3 and CuF2 at high temperatures (450–500 °C) to form 2-fluoropyridine.
Piperidin-4-ol Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The piperidin-4-ol moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce ketones and alcohols, respectively .
科学研究应用
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and bromine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
Similar Compounds
5-Bromopyridine: A simpler analog with only a bromine substituent, lacking the fluorine and piperidin-4-ol moieties.
3-Fluoropyridine: Contains only the fluorine substituent, without the bromine and piperidin-4-ol groups.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a different position of the hydroxyl group on the piperidine ring.
Uniqueness
1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol is unique due to the combination of bromine, fluorine, and piperidin-4-ol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c11-7-5-9(12)10(13-6-7)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMQUYAECSDEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B8014748.png)
![2-[(6-Bromo-3-pyridinyl)oxy]ethanol](/img/structure/B8014762.png)



